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Compound of Interest

Compound Name:
Ethyl 4-Chloroquinoline-3-

carboxylate

Cat. No.: B081768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
Chloroquinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with standardized experimental protocols for acquiring these

spectra.

Spectroscopic Data Summary
The following tables summarize the expected quantitative spectroscopic data for Ethyl 4-
Chloroquinoline-3-carboxylate. These values are derived from analyses of its constituent

functional groups and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.9 s 1H H2

~8.2 d 1H H5

~7.8 t 1H H7

~7.6 t 1H H6

~7.5 d 1H H8

4.4-4.5 q 2H -OCH₂CH₃

1.4-1.5 t 3H -OCH₂CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. s=singlet, d=doublet, t=triplet, q=quartet.

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment

~165 C=O (ester)

~150 C4

~148 C8a

~145 C2

~132 C7

~129 C5

~128 C6

~127 C4a

~125 C8

~120 C3

~62 -OCH₂CH₃

~14 -OCH₂CH₃

Solvent: CDCl₃, Proton-decoupled.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch

2980-2850 Medium Aliphatic C-H Stretch

1725-1715 Strong C=O Stretch (Ester)

1600-1585 Medium-Strong C=C Stretch (Aromatic)

1310-1250 Strong Asymmetric C-O-C Stretch

1130-1100 Strong Symmetric C-O-C Stretch

850-550 Medium-Strong C-Cl Stretch
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Table 4: Mass Spectrometry Data

m/z Ion Notes

235/237 [M]⁺

Molecular ion peak with

characteristic 3:1 ratio for the

presence of one chlorine atom.

206/208 [M-C₂H₅]⁺ Loss of the ethyl group.

190/192 [M-OC₂H₅]⁺ Loss of the ethoxy group.

162 [M-COOC₂H₅]⁺ Loss of the entire ester group.

127 [C₈H₅NCl]⁺
Further fragmentation of the

quinoline ring.

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of Ethyl 4-Chloroquinoline-3-
carboxylate are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of Ethyl 4-Chloroquinoline-3-carboxylate in

approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. A standard pulse sequence with a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans is typically sufficient.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence to simplify the spectrum and enhance signal-to-noise. Due to the lower natural

abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation

delay (2-5 seconds) are generally required.

Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a solid sample as a potassium bromide (KBr) pellet. Mix a

small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder

in an agate mortar and pestle. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty

sample compartment before running the sample.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion

probe or after separation by gas chromatography (GC-MS). For direct insertion, dissolve a

small amount of the compound in a volatile solvent like methanol or dichloromethane.

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment

ions.

Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain

the mass-to-charge ratio (m/z) of the parent ion and its fragments. The presence of a

chlorine atom should result in a characteristic M+2 isotope peak with an intensity of

approximately one-third of the molecular ion peak.[1]

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of Ethyl 4-Chloroquinoline-3-carboxylate.
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Workflow for Spectroscopic Characterization

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of Ethyl 4-
Chloroquinoline-3-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b081768#spectroscopic-data-nmr-ir-ms-
of-ethyl-4-chloroquinoline-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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